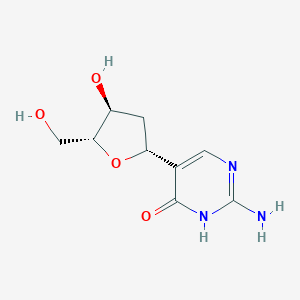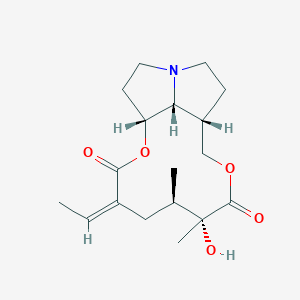
Platyphylline
Descripción general
Descripción
Platyphylline is a toxic pyrrolizidine alkaloid found in Senecio platyphyllus and other Senecio species . It has a molecular formula of C18H27NO5 and a molecular weight of 337.41 .
Synthesis Analysis
Pyrrolizidine alkaloids, including this compound, are produced by over 6000 plant species . The biosynthetic intramolecular Mannich reaction introduces the C(1)–C(7a) bond in 1-hydroxymethyl pyrrolizidines . The alkaloids in ragweed are present in two chemical forms: oxidized (N-oxide) and reduced . In the grass prepared for industrial purposes, N-oxides of both this compound and seneciphylline comprise 80-93% of the total alkaloids .
Molecular Structure Analysis
The crystal and molecular structures of this compound have been determined . The compound crystallizes in the orthorhombic space group, P212121. The pyrrolizidine nucleus exhibits an exo-buckling conformation .
Chemical Reactions Analysis
The oxidized form of this compound is readily converted into the reduced form by nascent hydrogen . Hepatic CYP3A4 predominantly catalyzes the dehydrogenation of this compound, a non-toxic platynecine-type PA, to form a water-soluble and readily excreted metabolite .
Physical And Chemical Properties Analysis
This compound is a crystalline substance with a melting point of 129°C . It is practically insoluble in water but soluble in alcohol, chloroform, ether, and dilute acids .
Aplicaciones Científicas De Investigación
Efectos Anticancerígenos
Platyphylline ha sido estudiada por sus posibles efectos anticancerígenos. La investigación sugiere que puede tener efectos sinérgicos con otros compuestos como el paclitaxel, mejorando su capacidad para atacar y tratar varios tipos de cáncer. Los mecanismos de acción aún están bajo investigación, pero pueden involucrar la modulación de las vías de señalización en las células cancerosas .
Efectos Farmacológicos
Como un alcaloide, this compound exhibe varias acciones farmacológicas. Se ha informado que tiene una acción similar a la atropina, que incluye efectos como la midriasis (dilatación pupilar), el antagonismo con la acetilcolina y la relajación del peristaltismo intestinal. Estas propiedades sugieren su posible uso en tratamientos que requieren medicamentos anticolinérgicos .
Propiedades Químicas y Usos
this compound es un alcaloide hepatotóxico con propiedades de solubilidad específicas. Es escasamente soluble en éter de petróleo o agua caliente, pero más en solventes orgánicos como acetona, etanol, benceno o éter. Sus propiedades químicas, incluida su estereoquímica y peso molecular, están bien documentadas, lo que ayuda en su identificación y posibles aplicaciones en la investigación científica .
Mecanismo De Acción
Target of Action
Platyphylline, a pyrrolizidine alkaloid, primarily targets the nervous system . It appears to have an atropine-like action, evidenced by mydriasis (dilation of the pupil) with loss of light reflex, antagonism with acetylcholine, and relaxation of intestinal peristalsis .
Mode of Action
This compound interacts with its targets in a manner similar to atropine, a muscarinic antagonist . It competes with acetylcholine, a neurotransmitter, at the muscarinic acetylcholine receptors, thereby inhibiting the parasympathetic nerve impulses. This results in effects such as dilation of the pupil (mydriasis) and relaxation of smooth muscle, such as that in the gastrointestinal tract .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the neurotransmitter acetylcholine. By acting as an antagonist at muscarinic acetylcholine receptors, this compound disrupts the normal functioning of these pathways, leading to effects such as pupil dilation and intestinal relaxation . The exact downstream effects of this disruption depend on the specific tissues and organs involved.
Pharmacokinetics
Like other pyrrolizidine alkaloids, it is likely that this compound is metabolized in the liver . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of parasympathetic nerve impulses, leading to effects such as pupil dilation and intestinal relaxation . In animals, administration of this compound has been observed to result in convulsions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the metabolism and action of this compound. Additionally, factors such as the pH of the environment could potentially affect the stability of this compound . .
Safety and Hazards
When handling platyphylline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Platyphylline plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with acetylcholine receptors, inhibiting their activity and leading to muscle relaxation. This interaction is crucial in its therapeutic effects, as it helps alleviate spasms in smooth muscles. Additionally, this compound has been observed to interact with various cytochrome P450 enzymes, which are involved in its metabolism and detoxification .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In smooth muscle cells, it induces relaxation by inhibiting acetylcholine receptors, leading to reduced muscle contractions. In neuronal cells, this compound can modulate neurotransmitter release, affecting cell signaling pathways. It has also been shown to influence gene expression, particularly genes involved in inflammatory responses and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to acetylcholine receptors, leading to their inhibition. This binding prevents the usual action of acetylcholine, resulting in muscle relaxation. Additionally, this compound can inhibit certain cytochrome P450 enzymes, affecting its own metabolism and the metabolism of other compounds. These interactions at the molecular level are crucial for its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and cell cycle regulation. These effects are dose-dependent and can vary with the duration of exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can effectively reduce muscle spasms and alleviate pain without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate its biotransformation into metabolites that can be more easily excreted from the body. The metabolic pathways of this compound also involve conjugation reactions, which enhance its solubility and excretion. These processes are crucial for its detoxification and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. These interactions influence its localization and accumulation in different tissues, impacting its overall pharmacological effects .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for its activity and function, as they determine the sites of its action within the cell .
Propiedades
IUPAC Name |
(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4-/t11-,13-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCJHQOYFUIMG-REYNEDSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66641-38-1 (hydrochloride) | |
| Record name | Platyphylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701020155 | |
| Record name | Platyphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-78-4 | |
| Record name | Platyphylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platyphylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platyphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platyphylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLATYPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A91172AJBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



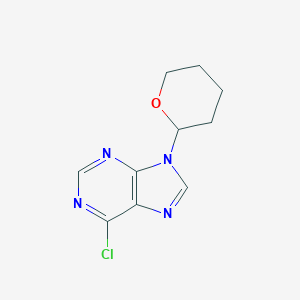
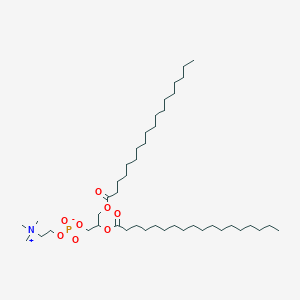
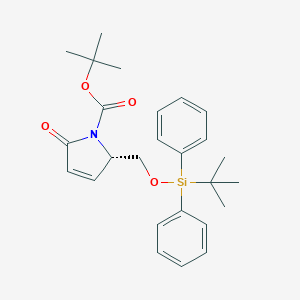




![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
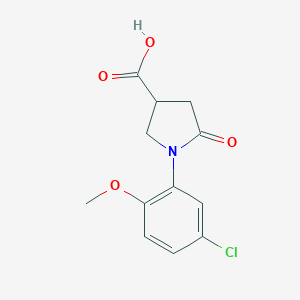
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

